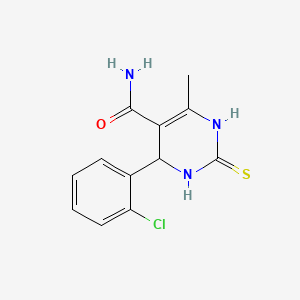

4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-4-2-3-5-8(7)13/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOKBIDMREVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound that belongs to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and overall pharmacological significance.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2-chlorophenyl group and a thioxo group, contributing to its unique chemical properties. The molecular formula is C12H12ClN3OS, and its structural characteristics play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for related compounds range from 4–8 μg/mL against MRSA and lower values against tuberculosis strains (0.5–1.0 μg/mL) .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 4–8 |

| Mycobacterium abscessus | 4–8 | |

| Mycobacterium smegmatis | 4–8 | |

| H37Rv (TB strain) | 0.5–1.0 |

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been extensively researched. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways. For example, studies indicate that certain pyrimidine derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Pyrimidines can inhibit enzymes involved in nucleic acid synthesis.

- Interference with Cell Cycle : Some derivatives have been shown to arrest the cell cycle in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in microbial cells leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Study on Tuberculosis Treatment : A derivative similar to this compound was evaluated for its effectiveness against drug-resistant strains of tuberculosis. Results indicated a significant reduction in bacterial load in treated subjects compared to control groups .

- Anticancer Efficacy in vitro : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be promisingly low, indicating potent activity .

Comparison with Similar Compounds

Substituent Modifications at C-4

- 4-(Furan-2-yl) analogs: Replacing the 2-chlorophenyl group with furan (e.g., 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters) reduces steric bulk and introduces heteroaromaticity. These esters are synthesized via ethanol reflux (53–65% yields) .

- Halogenated phenyl analogs : Derivatives like 4-(2-bromophenyl) and 4-(3-chlorophenyl) variants (e.g., 4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide) show altered electronic effects, influencing reactivity and binding .

C-5 Functional Group Variations

- Carboxylate esters : Ethyl or methyl esters (e.g., ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are common, synthesized in 56–76% yields .

- Carboxamides : The target compound’s carboxamide group (e.g., N-(4-fluorophenyl) derivatives) is introduced via hydrolysis of esters followed by amidation, yielding 67–76% .

Thioxo vs. Oxo Groups

- 2-Thioxo analogs : Enhance radical scavenging due to sulfur’s electron-donating capacity .

- 2-Oxo analogs : Lower antioxidant activity but improved metabolic stability (e.g., ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .

Physical and Chemical Properties

Antioxidant Activity

- DPPH scavenging : 4-(Furan-2-yl) ester 3c showed IC50 = 0.6 mg/mL, outperforming other esters but weaker than gallic acid .

- H2O2 scavenging : All DHPMs were weak (IC50 > 1 mg/mL) compared to ascorbic acid .

- Reducing power : 3d and 3e (4-furyl esters) exhibited moderate activity, suggesting electron-donating groups enhance reducing capacity .

Antimicrobial and Anti-inflammatory Activity

- N-[2-Chloro-4-(trifluoromethyl)phenyl] derivatives : Demonstrated broad-spectrum antimicrobial activity, highlighting the role of electron-withdrawing substituents .

Structure-Activity Relationship (SAR) Insights

C-4 Aromatic Groups :

- Electron-withdrawing groups (e.g., 2-Cl, 3-CF3) enhance antimicrobial and anti-inflammatory activity .

- Heteroaromatic substituents (e.g., furan) improve antioxidant properties but reduce metabolic stability .

C-5 Functional Groups :

Thioxo vs. Oxo :

- Thioxo derivatives show superior radical scavenging but may have higher toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2-chlorophenyl)-6-methyl-2-thioxo-tetrahydro-pyrimidinecarboxamide?

- Methodology : The synthesis typically involves a multi-step sequence, starting with a Biginelli-like cyclocondensation reaction. Key steps include:

- Regioselective alkylation : Use of 2-chlorobenzaldehyde as the aryl component in the presence of thiourea and β-keto esters under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while temperature control (80–100°C) prevents decomposition of intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S = 1.68–1.72 Å) and confirms the thioxo group’s position .

- NMR spectroscopy : Key signals include δ 2.35 ppm (C6 methyl), δ 7.2–7.6 ppm (2-chlorophenyl protons), and δ 10.2 ppm (thioamide NH) .

- HPLC-MS : Quantifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 322) .

Q. What preliminary biological activities have been reported for structurally related pyrimidinecarboxamides?

- Antimicrobial assays : Derivatives with 2-thioxo groups exhibit moderate activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa), with MIC values of 32–64 µg/mL. Testing involves broth microdilution methods per CLSI guidelines .

- Enzyme inhibition : Analogous compounds show potential as kinase inhibitors (IC50 ~10 µM) in ATP-competitive binding assays .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyrimidine core be addressed?

- Strategies :

- Steric and electronic modulation : Electron-withdrawing substituents (e.g., Cl on phenyl) direct alkylation to the N3 position, confirmed by SC-XRD .

- Catalytic additives : Use of KI or phase-transfer catalysts (e.g., TBAB) improves yields of the desired regioisomer by 20–30% .

- Analytical validation : Comparative 2D NMR (HSQC, NOESY) distinguishes N1- vs. N3-alkylated products .

Q. What computational approaches are suitable for predicting the compound’s bioactivity?

- In silico methods :

- Molecular docking : Dock the compound into kinase ATP-binding pockets (PDB: 3NY3) using AutoDock Vina. Focus on hydrogen bonding with hinge regions (e.g., Met318) and hydrophobic interactions with DFG motif .

- QSAR modeling : Use descriptors like logP (2.8) and polar surface area (85 Ų) to correlate with antimicrobial activity .

Q. How to resolve contradictions in reported biological data across similar derivatives?

- Case study : Discrepancies in MIC values (e.g., 32 vs. 128 µg/mL for Proteus vulgaris) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC 27853) and replicate assays ≥3 times .

- Solubility factors : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.